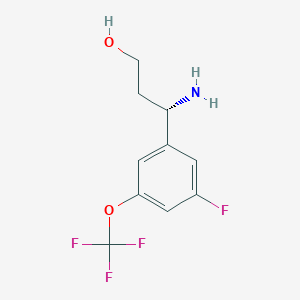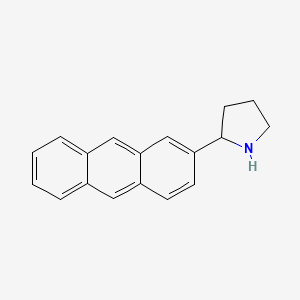
2-(2-Anthryl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Anthryl)pyrrolidine is a compound that features a pyrrolidine ring attached to an anthracene moiety The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while anthracene is a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Anthryl)pyrrolidine typically involves the reaction of 2-bromoanthracene with pyrrolidine in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common bases used include potassium carbonate or sodium hydride, and the reaction is often performed in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Anthryl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
2-(2-Anthryl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(2-Anthryl)pyrrolidine is largely dependent on its interaction with biological targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The anthracene moiety can participate in π-π stacking interactions, which can influence the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of steric and electronic factors.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Anthracene: A polycyclic aromatic hydrocarbon.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-dione: A diketone derivative of pyrrolidine.
Uniqueness: 2-(2-Anthryl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the anthracene moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C18H17N |
|---|---|
Poids moléculaire |
247.3 g/mol |
Nom IUPAC |
2-anthracen-2-ylpyrrolidine |
InChI |
InChI=1S/C18H17N/c1-2-5-14-11-17-12-16(18-6-3-9-19-18)8-7-15(17)10-13(14)4-1/h1-2,4-5,7-8,10-12,18-19H,3,6,9H2 |
Clé InChI |
ALRGYZKVVXVRCO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


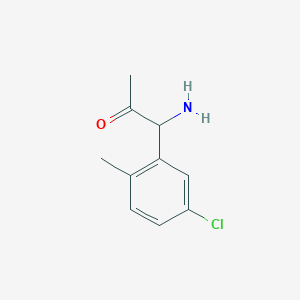
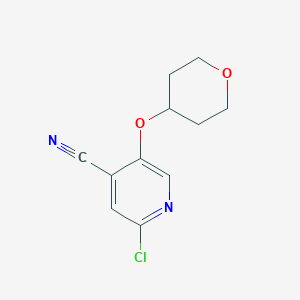
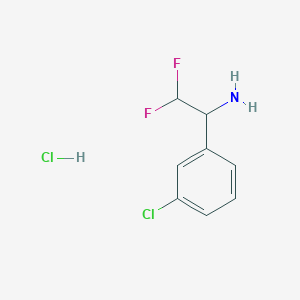
![(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13044010.png)
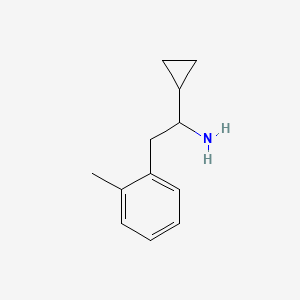
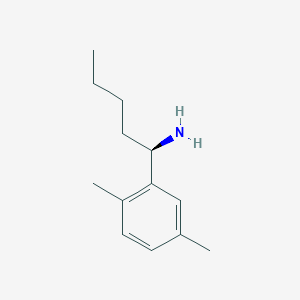
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13044030.png)
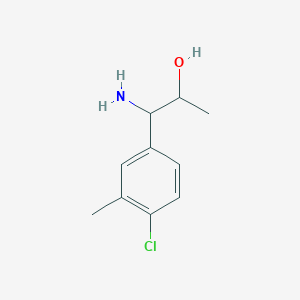
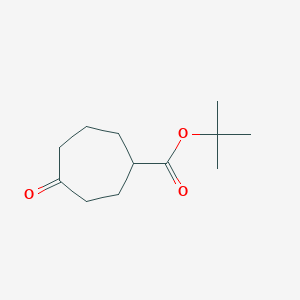

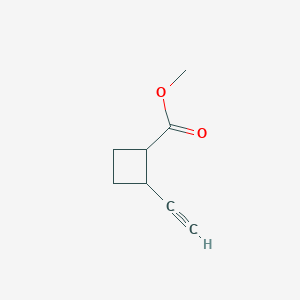
![4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13044063.png)

